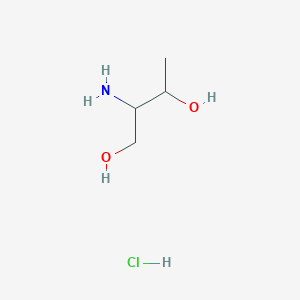

2-Aminobutane-1,3-diol hydrochloride

Description

Properties

Molecular Formula |

C4H12ClNO2 |

|---|---|

Molecular Weight |

141.60 g/mol |

IUPAC Name |

2-aminobutane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H |

InChI Key |

REMZWDMWHINGKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CO)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobutane-1,3-diol hydrochloride can be achieved through several methods. One common approach involves the reduction of 2-nitrobutane-1,3-diol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in an ethanol solvent at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 2-Aminobutane-1,3-diol hydrochloride often involves the catalytic hydrogenation of 2-nitrobutane-1,3-diol. This process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Butanone or butanal.

Reduction: Butylamine.

Substitution: Halogenated butanediol derivatives.

Scientific Research Applications

2-Aminobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Aminobutane-1,3-diol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-aminobutane-1,3-diol hydrochloride, differing in chain length, substituents, or applications:

3-Aminopropane-1,2-diol (CAS: 616-30-8)

- Molecular Formula: C₃H₉NO₂

- Key Differences: Shorter carbon chain (3 vs. 4 carbons). Amino group at position 2 and hydroxyl groups at positions 1 and 2. Applications: Used in laboratory chemical synthesis; classified as a skin irritant (GHS Category 1A–1C) . Safety: Requires handling precautions due to corrosive properties .

Fingolimod Hydrochloride (CAS: 162359-56-0)

- Molecular Formula: C₁₉H₃₃NO₂·HCl

- Key Differences: Extended hydrophobic chain with a 4-octylphenyl substituent. Applications: Immunosuppressant drug (FTY720) for multiple sclerosis; modulates sphingosine-1-phosphate receptors . Pharmacology: Demonstrated efficacy in reducing immune-mediated liver injury in murine models .

Ethambutol Hydrochloride

- Molecular Formula : C₁₀H₂₄N₂O₂·2HCl

- Key Differences: Contains a butanediamine backbone with hydroxyl and ethyl substituents. Applications: Antitubercular agent; inhibits mycobacterial cell wall synthesis. Quality Control: Pharmacopeial standards require rigorous testing for impurities like 2-aminobutanol .

(2S,3R)-2-Amino-octadecane-1,3-diol Hydrochloride (CAS: 2304-82-7)

- Molecular Formula: C₁₈H₃₉NO₂·HCl

- Key Differences :

Functional and Pharmacological Comparisons

Structural Impact on Bioactivity

- 2-Aminobutane-1,3-diol hydrochloride: Limited direct pharmacological data, but its chiral centers make it valuable for asymmetric synthesis .

- Fingolimod Hydrochloride : The phenyl-alkyl chain enhances lipophilicity, enabling blood-brain barrier penetration—a critical feature lacking in shorter-chain analogs .

Industrial vs. Therapeutic Use

- Laboratory Use: 2-Aminobutane-1,3-diol and 3-aminopropane-1,2-diol serve as building blocks, while Fingolimod is exclusively therapeutic .

- Safety Profiles: 3-Aminopropane-1,2-diol: High skin irritation risk . Fingolimod: Requires controlled dosing due to immunosuppressive effects .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS | Molecular Formula | Molecular Weight | Key Application |

|---|---|---|---|---|

| 2-Aminobutane-1,3-diol HCl | 79474-65-0 | C₄H₁₂ClNO₂ | 141.60 | Synthetic intermediate |

| 3-Aminopropane-1,2-diol | 616-30-8 | C₃H₉NO₂ | 107.11 | Laboratory chemical |

| Fingolimod Hydrochloride | 162359-56-0 | C₁₉H₃₃NO₂·HCl | 343.94 | Immunosuppressant |

| Ethambutol Hydrochloride | 1070-11-7 | C₁₀H₂₄N₂O₂·2HCl | 277.23 | Antitubercular agent |

Research Findings and Gaps

- Fingolimod : Preclinical studies show dose-dependent reduction in liver injury markers (e.g., ALT/AST) in mice .

- 2-Aminobutane-1,3-diol HCl: No direct therapeutic data; its utility lies in chiral synthesis and as a precursor .

- Knowledge Gaps: Toxicity profiles and metabolic pathways of 2-aminobutane-1,3-diol HCl remain understudied compared to its analogs.

Q & A

Q. What are the standard synthetic routes for preparing 2-Aminobutane-1,3-diol hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves the reaction of 2-aminobutane-1,3-diol with hydrochloric acid under controlled pH and temperature to form the hydrochloride salt. Optimization includes monitoring stoichiometric ratios (e.g., HCl:amine molar ratio) and reaction time to maximize yield and purity. Techniques like in situ pH adjustment and solvent selection (e.g., ethanol or water) are critical to prevent byproduct formation . For chiral variants, resolution methods such as crystallization with chiral auxiliaries or enantioselective chromatography may be employed .

Q. Which analytical techniques are most effective for characterizing 2-Aminobutane-1,3-diol hydrochloride?

Key methods include:

- Thin-Layer Chromatography (TLC) : To assess purity and identify impurities using silica gel plates and mobile phases like ethyl acetate/acetic acid/water mixtures .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection is used for quantitative analysis, often paired with ion-pairing agents to improve retention of polar amines .

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with DO as a solvent to resolve amine and hydroxyl proton signals.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight and salt formation .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

Stability is pH- and temperature-dependent. Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis. Buffered solutions (pH 4–6) minimize degradation, as alkaline conditions promote amine oxidation. Periodic stability testing via HPLC or TLC is recommended .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in reported biological activities of 2-Aminobutane-1,3-diol hydrochloride?

Discrepancies in bioactivity data (e.g., conflicting IC values) require:

- Assay Standardization : Control variables like cell line selection, serum concentration, and incubation time.

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., in vitro enzymatic vs. in vivo pharmacokinetic studies).

- Structural Confirmation : Verify compound identity and purity using X-ray crystallography or advanced NMR techniques to rule out batch-to-batch variability .

Q. How can enantiomeric purity of chiral derivatives be assessed and optimized?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or capillary electrophoresis separates enantiomers. Polarimetry or circular dichroism (CD) quantifies enantiomeric excess (ee). Synthetic optimization involves asymmetric catalysis (e.g., chiral ligands in hydrogenation) or enzymatic resolution .

Q. What are the mechanistic implications of 2-Aminobutane-1,3-diol hydrochloride in modulating biological targets?

The compound’s primary amine and diol groups enable hydrogen bonding with enzymes (e.g., kinases) or receptors (e.g., sphingosine-1-phosphate receptors). Studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Mutagenesis assays identify critical residues in target interactions .

Q. How can researchers design robust formulations for in vivo studies to improve bioavailability?

Strategies include:

- Salt Selection : Hydrochloride salts enhance aqueous solubility.

- Co-Solvent Systems : Use cyclodextrins or polyethylene glycol (PEG) to stabilize the compound in physiological buffers.

- Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS to adjust dosing regimens .

Q. What advanced methods are employed to validate impurity profiles in synthesized batches?

- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (e.g., HO) and profile degradation products via LC-MS.

- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt.

- Residual Solvent Analysis : Gas chromatography (GC) detects traces of synthesis solvents (e.g., ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.